molecular formula C15H22ClNO2 B1456198 1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride CAS No. 1219971-80-8

1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride

Cat. No.: B1456198
CAS No.: 1219971-80-8
M. Wt: 283.79 g/mol
InChI Key: GZCZMSXEKYFHSD-UHFFFAOYSA-N
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Description

1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride is a chemical compound with the molecular formula C15H22ClNO2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, an ethoxy group, and a phenyl ring, making it a valuable subject of study for various chemical reactions and mechanisms.

Mechanism of Action

Preparation Methods

The synthesis of 1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride involves several steps, typically starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-hydroxyacetophenone with ethyl bromide in the presence of a base to form 4-ethoxyacetophenone.

    Piperidinylation: The next step is the introduction of the piperidine ring. This is achieved by reacting 4-ethoxyacetophenone with piperidine in the presence of a suitable catalyst.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethoxy group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for neurological disorders.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Comparison with Similar Compounds

1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-(2-piperidin-4-ylethoxy)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-12(17)14-2-4-15(5-3-14)18-11-8-13-6-9-16-10-7-13;/h2-5,13,16H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCZMSXEKYFHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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